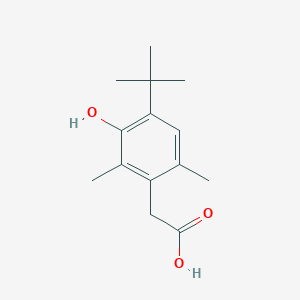

Ácido 2-(4-terc-butil-3-hidroxi-2,6-dimetilfenil)acético

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid is used in various scientific research applications, including:

Métodos De Preparación

The synthesis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid involves several steps. One common method includes the reaction of 4-tert-butyl-2,6-dimethylphenol with chloroacetic acid under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Mecanismo De Acción

The mechanism of action of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes or receptors . These interactions can modulate the activity of enzymes or alter receptor signaling pathways, leading to various biological effects .

Comparación Con Compuestos Similares

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid can be compared with similar compounds such as:

- 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile

- 4-[2-[Benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol

- 4-[4-[4-(Diphenylmethylene)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetic acid

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of tert-butyl, hydroxyl, and carboxylic acid groups in 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid contributes to its distinct chemical properties and applications .

Actividad Biológica

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, also known by its CAS number 55699-12-2, is a compound with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C14H20O3

- Molecular Weight : 236.31 g/mol

- CAS Number : 55699-12-2

The compound features a phenolic structure with a tert-butyl group and a hydroxyl group, which contribute to its biological activities.

Anti-inflammatory Properties

Research indicates that 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid exhibits anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Analgesic Effects

In animal models, this compound has demonstrated analgesic properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). A study reported a significant reduction in pain response in mice subjected to formalin-induced pain when treated with this compound, indicating its potential as an analgesic agent.

Antioxidant Activity

The antioxidant capacity of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid has been evaluated through various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models, contributing to its protective effects against cellular damage.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase (COX) : Similar to traditional NSAIDs, it inhibits COX enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain.

- Modulation of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of inflammatory genes.

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress.

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various phenolic compounds, including 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid. The results indicated a dose-dependent inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages (IC50 = 5 μM) .

Analgesic Activity Assessment

In an experimental setup involving formalin-induced pain in mice, administration of the compound at doses of 10 mg/kg resulted in a significant reduction in pain scores compared to control groups. This effect was comparable to that observed with indomethacin .

Antioxidant Evaluation

The antioxidant activity was assessed using DPPH and ABTS assays. The compound exhibited an IC50 value of 12 μM in scavenging DPPH radicals, indicating strong antioxidant potential .

Comparative Analysis Table

| Property | Value/Effect |

|---|---|

| Molecular Weight | 236.31 g/mol |

| Anti-inflammatory IC50 | 5 μM |

| Analgesic Effect | Significant reduction in pain response |

| Antioxidant IC50 | 12 μM (DPPH assay) |

Propiedades

IUPAC Name |

2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKABAZTVCKJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC(=O)O)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.